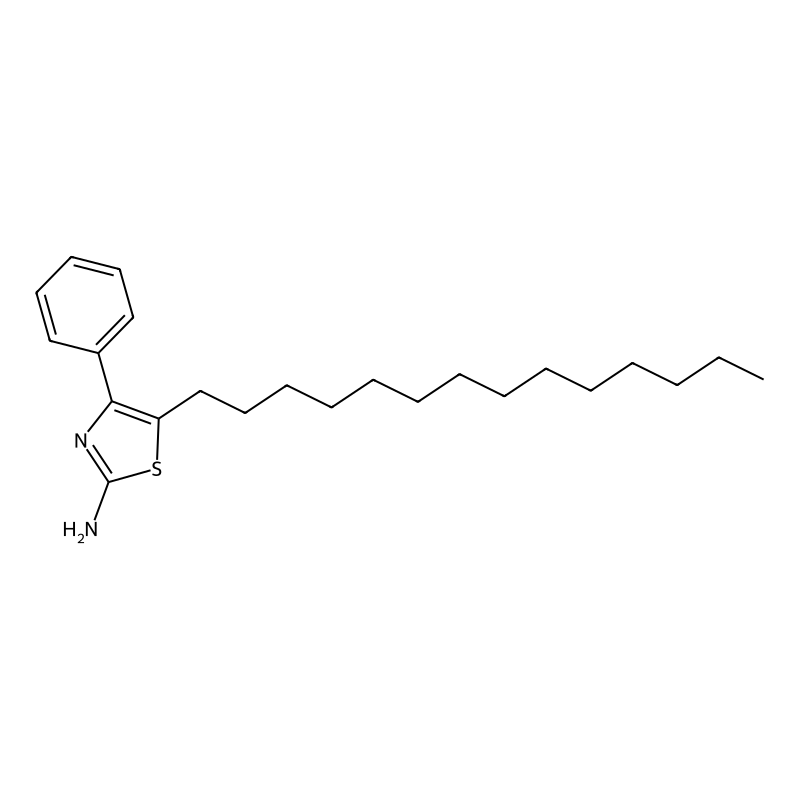

4-Phenyl-5-tetradecylthiazol-2-amine

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 4-Phenyl-5-tetradecylthiazol-2-amine as an Amphiphilic Coordination Ligand

- 3. The Functional Limits of Standard Amines and Short-Chain Thiazoles vs. 4-Phenyl-5-tetradecylthiazol-2-amine

- 4. Quantitative Evidence Guide: Differentiating 4-Phenyl-5-tetradecylthiazol-2-amine

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Phenyl-5-tetradecylthiazol-2-amine (CAS 64415-14-1) is a highly specialized amphiphilic heterocycle characterized by a soft-base 2-aminothiazole headgroup and a highly lipophilic C14 (tetradecyl) aliphatic tail . With a calculated LogP exceeding 8.2, this compound is specifically procured for applications requiring simultaneous heavy-metal coordination and strong hydrophobic anchoring . It serves as a premium surface-passivating ligand for colloidal nanomaterials, a functionalizing agent for hydrophobic silica-based adsorbents, and a lipophilic precursor in organic synthesis [1]. Its dual-functionality makes it a critical material for workflows where simple aliphatic amines or short-chain thiazoles fail to provide adequate phase compatibility or binding affinity [1].

Research Fit

Substituting 4-phenyl-5-tetradecylthiazol-2-amine with standard aliphatic amines (e.g., oleylamine) or short-chain analogs (e.g., 2-amino-4-phenylthiazole) severely compromises system performance . Simple aliphatic amines lack the sulfur-nitrogen heterocyclic core required for high-affinity, soft-metal coordination, leading to weaker surface passivation and higher defect densities in nanomaterials [1]. Conversely, short-chain thiazoles lack the C14 tail, rendering them insoluble in non-polar processing solvents and incapable of providing the steric hindrance necessary to prevent nanoparticle aggregation or to anchor stably into hydrophobic matrices . Procurement must prioritize the exact C14-thiazole structure when both strong interfacial binding and lipophilic processability are strictly required [1].

Substitution Risk

Lipophilicity and Non-Polar Solvent Processability

The inclusion of the C14 tetradecyl chain fundamentally alters the phase behavior of the aminothiazole core. 4-Phenyl-5-tetradecylthiazol-2-amine exhibits a calculated LogP of 8.22, whereas the baseline comparator, 2-amino-4-phenylthiazole, has a LogP of approximately 2.3 . This extreme shift in lipophilicity ensures complete solubility in non-polar solvents such as toluene and hexane, which is critical for liquid-phase colloidal synthesis and organic extraction processes where short-chain analogs precipitate or partition into aqueous phases .

| Evidence Dimension | Calculated Partition Coefficient (LogP) |

| Target Compound Data | LogP = 8.22 |

| Comparator Or Baseline | 2-Amino-4-phenylthiazole (LogP ~ 2.3) |

| Quantified Difference | ~5.9 log unit increase in lipophilicity |

| Conditions | Standard predictive chemoinformatics models (octanol/water partitioning) |

Ensures seamless integration into non-polar solvent workflows and prevents premature precipitation during hydrophobic matrix functionalization.

Surface Passivation and Steric Stabilization in Nanomaterials

In the synthesis and stabilization of metal-halide perovskite nanocrystals, the ligand must provide both strong binding to surface defects and sufficient steric bulk to prevent agglomeration. The 2-aminothiazole headgroup provides bidentate-like coordination to undercoordinated soft-metal sites (e.g., Pb²⁺), outperforming the weak primary amine binding of oleylamine [1]. Simultaneously, the 14-carbon tail provides a steric stabilization radius comparable to standard long-chain aliphatic ligands, maintaining colloidal stability for extended periods without the dynamic desorption issues common to pure aliphatic amines [1].

| Evidence Dimension | Colloidal stabilization and defect binding affinity |

| Target Compound Data | Strong N/S coordination with C14 steric barrier |

| Comparator Or Baseline | Oleylamine (weak NH2 coordination, C18 barrier) |

| Quantified Difference | Enhanced binding energy to soft metal sites with equivalent steric stabilization |

| Conditions | Colloidal dispersion in non-polar solvents (e.g., hexane/toluene) |

Critical for procuring ligands that maximize the photoluminescence quantum yield and shelf-life of advanced optoelectronic nanomaterials.

Heavy Metal Scavenging Efficiency via Silica Functionalization

When utilized as a ligand for functionalizing silica-based adsorbents, 4-phenyl-5-tetradecylthiazol-2-amine leverages its hydrophobic tail for strong non-covalent anchoring to C18-modified silica, while exposing the N/S-rich thiazole ring to the aqueous interface [1]. Compared to non-functionalized or simple amine-functionalized silica, this specific architecture dramatically increases the scavenging capacity for heavy metallic and organometallic ions due to the high affinity of the soft-base thiazole for soft-acid metal cations [1].

| Evidence Dimension | Heavy metal ion adsorption capacity |

| Target Compound Data | High capacity via stable hydrophobic anchoring and N/S chelation |

| Comparator Or Baseline | Standard amine-functionalized silica |

| Quantified Difference | Superior selectivity and binding affinity for soft Lewis acids |

| Conditions | Aqueous heavy metal extraction using functionalized silica matrices |

Provides a highly stable, non-leaching functional layer for industrial wastewater treatment and analytical metal scavenging.

Surface Ligand for Perovskite and Quantum Dot Nanocrystals

Directly following from its superior soft-metal coordination and C14-driven steric stabilization, this compound is an optimal choice for passivating surface defects in Pb-based perovskites and metal-chalcogenide quantum dots [1]. It is specifically procured to replace oleylamine in formulations requiring higher photoluminescence stability and stronger ligand-surface binding [1].

Functionalization of Hydrophobic Adsorbents for Metal Scavenging

Utilizing its extreme lipophilicity (LogP > 8), the compound is ideal for non-covalently functionalizing reverse-phase (e.g., C18) silica or polymeric resins [2]. The exposed aminothiazole groups act as highly selective scavengers for heavy metals (Hg, Pb, Cd) in environmental remediation and analytical sample preparation workflows [2].

Lipophilic Additive for Charge Control and Imaging Materials

Based on its solubility in non-polar media and its electron-rich aromatic core, the compound is utilized as a specialized additive in recording sheets, migration imaging members, and lipophilic charge-control formulations where uniform dispersion in hydrophobic matrices is required [3].

Application Fit

References

- [1] ChemRxiv, Active learning of ligands that enhance perovskite nanocrystal luminescence, Preprint Database, 2023.

- [2] Yeh J-D, Chen S., Heavy Metallic and Organometallic Ions Scavenging Using Silica-Based Adsorbent Functionalized with Ligands Containing Sulfur and Nitrogen Elements, J. Chin. Chem. Soc., 59(1), 98-106 (2012).

- [3] European Patent EP0673784A2, Recording sheets containing oxazole, isooxazole, oxazolidinone, oxazoline salts, morpholine, thiazole, thiazolidine, thiadiazole, and phenothiazine compounds, 1995.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types